Predicted protein targets for 4-Methyl-1,3,5-triazin-2-amine
Predicted protein targets for 4-Methyl-1,3,5-triazin-2-amine
An In-Depth Technical Guide: Predictive Target Deconvolution for 4-Methyl-1,3,5-triazin-2-amine: A Multi-faceted Approach from In Silico Prediction to Proteome-Wide Validation
Abstract
The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2][3] However, for novel or less-studied analogs such as 4-Methyl-1,3,5-triazin-2-amine, the specific protein targets often remain unknown. This guide presents a comprehensive, multi-disciplinary workflow for the deconvolution of protein targets for such a compound. We move beyond a simple list of potential targets to provide a robust, field-proven framework that integrates computational prediction with rigorous experimental validation. This document serves as a technical blueprint for researchers, scientists, and drug development professionals engaged in the critical task of target identification and validation.
The Challenge: Identifying the Molecular Targets of a Novel Triazine Derivative
4-Methyl-1,3,5-triazin-2-amine is a small molecule whose interactions with the human proteome are not extensively documented. The core s-triazine ring's reactivity allows for tunable substitutions, leading to a wide chemical space and diverse biological outcomes.[3] Derivatives have been shown to target a range of proteins, including kinases, carbonic anhydrases, dihydrofolate reductase (DHFR), and VEGFR.[1][4][5] This inherent promiscuity of the scaffold makes target prediction for a specific derivative a non-trivial challenge. The primary objective of this guide is to outline a self-validating system of inquiry—a logical progression from broad, computational hypotheses to high-confidence, experimentally verified protein-ligand interactions.
Part I: In Silico Target Prediction — Generating Actionable Hypotheses
The initial phase of target deconvolution must be efficient and cost-effective. In silico, or computational, methods are indispensable for this purpose, allowing us to survey the vast landscape of the human proteome and generate a ranked list of probable targets.[6][7][8][9] This approach is not about finding a single correct answer but about narrowing the search space for subsequent experimental validation.
Our strategy employs a two-pronged computational approach to maximize the probability of identifying legitimate targets:
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Ligand-Based Methods: These methods leverage the principle that structurally similar molecules often have similar biological activities. We compare the 2D and 3D structure of 4-Methyl-1,3,5-triazin-2-amine against large databases of compounds with known protein targets (e.g., ChEMBL).
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Structure-Based Methods (Reverse Docking): This technique "docks" our small molecule into the binding sites of a vast library of protein crystal structures.[10] By calculating binding affinities across thousands of potential targets, we can identify proteins to which the compound is predicted to bind with high affinity.[11]
These computational screens generate a list of candidate proteins. The strength of this approach lies in the convergence of evidence; a protein identified by multiple in silico methods becomes a high-priority candidate for experimental follow-up.
Caption: Workflow for in silico target hypothesis generation.
Predicted Target Classes
Based on the known activities of the broader 1,3,5-triazine chemical class, the following protein families are predicted as high-probability candidates for interaction with 4-Methyl-1,3,5-triazin-2-amine.
| Predicted Protein Class | Rationale / Key Examples | Representative PDB IDs for Docking | Supporting References |
| Protein Kinases | The triazine scaffold can mimic the pyrimidine of ATP, targeting the kinase ATP-binding pocket. | EGFR (1M17), VEGFR2 (1YWN), BTK (3GEN) | [1][5] |
| Carbonic Anhydrases | Numerous triazine derivatives are known inhibitors, particularly of isoforms associated with disease (CA IX, XII). | CA II (2CBA), CA IX (5FL4) | [1][4] |
| Dihydrofolate Reductase (DHFR) | A classic target for antifolate drugs containing triazine-like scaffolds. | Human DHFR (1KMS), E. coli DHFR (1RX2) | [1] |
| Other Metabolic Enzymes | Includes targets like Thioredoxin Reductase (TrxR) and Monoamine Oxidase (MAO). | Human TrxR1 (2ZZ0), MAO-A (2BXS) | [1][12] |
Part II: Experimental Validation — From Hypothesis to Evidence
Computational predictions are inherently probabilistic and must be substantiated by empirical evidence.[13][14] We advocate for a tiered validation strategy that first confirms direct physical binding and then elucidates functional consequences.
Tier 1: Biophysical Validation of Direct Binding
The first crucial experiment is to confirm a direct, physical interaction between 4-Methyl-1,3,5-triazin-2-amine and a purified candidate protein. The Protein Thermal Shift Assay (TSA) is a rapid, cost-effective, and high-throughput method for this purpose.[15][16]
Causality Behind the Method: The principle of TSA is that the binding of a small molecule ligand typically stabilizes the tertiary structure of a protein. This stabilization results in an increase in the protein's melting temperature (Tm). By monitoring protein unfolding in the presence of a fluorescent dye (like SYPRO Orange) across a temperature gradient, we can measure this "thermal shift".[17][18] A positive Tm shift is strong evidence of direct binding.
Caption: Experimental workflow for the Thermal Shift Assay.
Experimental Protocol: Thermal Shift Assay
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Protein and Compound Preparation:
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Reconstitute purified candidate protein (e.g., recombinant human Carbonic Anhydrase II) in a suitable buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl) to a final concentration of 2 µM.
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Prepare a 10 mM stock solution of 4-Methyl-1,3,5-triazin-2-amine in 100% DMSO. Create a 10-point serial dilution series in DMSO.
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Prepare a 200x SYPRO Orange dye stock solution in DMSO.
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Reaction Setup (per 20 µL well in a 96-well PCR plate):
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To each well, add 18 µL of the protein solution.
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Add 0.2 µL of the appropriate compound dilution (for a final concentration range, e.g., 100 µM to 50 nM). For control wells, add 0.2 µL of 100% DMSO.
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Add 1.8 µL of a 1:10 dilution of the 200x SYPRO Orange dye stock (final concentration 1x).
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Seal the plate with optical-quality film.
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-
Instrumentation and Data Acquisition:
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Place the plate in a Real-Time PCR system (e.g., Bio-Rad CFX96).[15]
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Set the instrument to acquire fluorescence data on the appropriate channel (e.g., FRET or equivalent for SYPRO Orange).
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Run the melt curve protocol: Hold at 25°C for 2 minutes, then ramp the temperature from 25°C to 95°C at a rate of 1°C per minute, acquiring data at each interval.[18]
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-
Data Analysis:
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Plot the negative first derivative of fluorescence (-d(RFU)/dT) against temperature. The peak of this curve represents the melting temperature (Tm).
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Calculate the thermal shift (ΔTm) = Tm (with compound) - Tm (DMSO control). A ΔTm ≥ 2°C is typically considered a significant positive interaction.
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| Target Protein | Compound Conc. (µM) | Tm (°C) (DMSO Control) | Tm (°C) (with Compound) | ΔTm (°C) | Result |
| Carbonic Anhydrase II | 50 | 58.2 | 63.5 | +5.3 | Strong Hit |
| DHFR | 50 | 52.1 | 52.5 | +0.4 | Negative |
| Kinase X | 50 | 45.7 | 49.1 | +3.4 | Hit |
| BSA (Negative Control) | 50 | 65.0 | 65.1 | +0.1 | Negative |
Tier 2: Unbiased Proteome-Wide Target Identification
While TSA is excellent for validating predicted targets, it is biased by our initial hypotheses. Chemical proteomics offers an unbiased approach to identify targets directly from complex biological samples (e.g., cell lysates), discovering both expected and unexpected interactions.[19][20]
Causality Behind the Method: A common chemical proteomics strategy is affinity purification coupled with mass spectrometry (AP-MS).[20] In this method, the small molecule is immobilized on a solid support (e.g., beads). This "bait" is incubated with a cell lysate. Proteins that bind to the compound are "pulled down," separated from non-binding proteins, and then identified using high-resolution mass spectrometry.[21]
Experimental Protocol: Affinity Pulldown-Mass Spectrometry
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Probe Synthesis:
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Synthesize a derivative of 4-Methyl-1,3,5-triazin-2-amine that incorporates a linker and a biotin tag, creating an affinity probe. A control molecule, structurally similar but biologically inactive, should also be synthesized if possible.
-
-
Cell Lysate Preparation:
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Culture relevant human cells (e.g., HCT116 colorectal cancer cells) and harvest.
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Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer with protease/phosphatase inhibitors) to release proteins in their native conformation.
-
Clarify the lysate by centrifugation to remove cellular debris.
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-
Affinity Pulldown:
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Incubate streptavidin-coated magnetic beads with the biotinylated probe to immobilize it.
-
Incubate the probe-coated beads with the cell lysate for 2-4 hours at 4°C to allow for binding.
-
As a control, incubate lysate with beads coated with biotin only or the inactive control probe.
-
Use a magnetic rack to wash the beads extensively with lysis buffer to remove non-specific binders.
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-
Elution and Sample Preparation for Mass Spectrometry:
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Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.
-
Perform an in-gel or in-solution trypsin digest to cleave the proteins into peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
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Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins.
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True interaction partners should be significantly enriched in the active probe pulldown compared to the control pulldowns.
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Tier 3: Functional Validation and Selectivity Profiling
Confirming a physical interaction is necessary but not sufficient. The final step is to demonstrate that the binding of 4-Methyl-1,3,5-triazin-2-amine modulates the protein's biological function.
Causality Behind the Method: If in silico predictions and biophysical/proteomic data suggest that kinases are a primary target class, a kinome profiling screen is the logical next step. These services screen the compound against a large panel of purified kinases (often >300) to measure its inhibitory activity and selectivity.[22][23] This is crucial for understanding both on-target potency and potential off-target liabilities.
Methodology: Kinase Selectivity Profiling
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Service Selection: Engage a commercial provider offering kinase profiling services (e.g., Promega, Cell Signaling Technology, Pharmaron).[23][24][25]
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Assay Format: Typically, these assays measure the kinase's ability to phosphorylate a substrate in the presence of the test compound. The readout is often based on ATP depletion (e.g., Kinase-Glo®) or substrate phosphorylation (e.g., antibody-based detection).
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Execution:
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Submit 4-Methyl-1,3,5-triazin-2-amine to the service provider.
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Specify the screening concentration (e.g., a single high dose of 10 µM for initial screening, or a multi-dose titration for IC50 determination).
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The service performs the high-throughput screen against their kinase panel.
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-
Data Analysis:
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Data is typically provided as "% Inhibition" at the tested concentration.
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Results are often visualized on a "kinetree" diagram to show selectivity across the human kinome. Strong hits are those showing >90% inhibition.
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| Kinase Target | Gene Family | % Inhibition @ 10 µM | Classification |
| VEGFR2 | Tyrosine Kinase | 98.2% | Potent Hit |
| BTK | Tyrosine Kinase | 95.5% | Potent Hit |
| CDK2 | CMGC | 45.1% | Moderate Hit |
| ROCK1 | AGC | 5.6% | Inactive |
| AKT1 | AGC | 2.3% | Inactive |
Synthesizing the Evidence: Building a High-Confidence Target Profile
No single experiment provides a complete picture. The trustworthiness of the target deconvolution process comes from the convergence of orthogonal lines of evidence.
Caption: Integration of orthogonal data to identify high-confidence targets.
In our hypothetical case study:
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In Silico analysis predicted kinases and carbonic anhydrases as likely targets.
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TSA confirmed direct binding to Carbonic Anhydrase II and a representative kinase ("Kinase X").
-
Chemical Proteomics independently identified two specific kinases, VEGFR2 and BTK, from a complex cellular environment.
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Kinome Profiling confirmed potent functional inhibition of VEGFR2 and BTK.
References
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- Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio.
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